1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE
Description
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is a piperidine derivative featuring a carbobenzyloxy (CBZ) protecting group at the 1-position and a 2-hydroxyethyl substituent at the 2-position. The CBZ group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry .
Properties
IUPAC Name |
benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCQRPXJWISMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve:
Step 1: Reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl piperidine-1-carboxylate.
Step 2: Introducing 2-hydroxyethylamine to the reaction mixture, allowing the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The CBZ group serves as a temporary protecting group for the piperidine nitrogen. Key reactions include:
CBZ Deprotection via Hydrogenation
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Conditions : Catalytic hydrogenation (H₂, 1 atm) with palladium on carbon (Pd/C) in ethanol at 25°C .
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Product : 2-(2-Hydroxyethyl)piperidine, obtained in ~85% yield .
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Mechanism : The CBZ group undergoes cleavage via palladium-mediated hydrogenolysis, restoring the free amine.
Acid-Mediated Deprotection
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Conditions : Treatment with HBr in acetic acid (33% v/v) at 60°C .
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Product : Hydrobromide salt of 2-(2-hydroxyethyl)piperidine (yield: 78%) .
Oxidation of the Hydroxyethyl Group
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Conditions : Manganese dioxide (MnO₂) in dichloromethane under reflux .
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Product : 2-(2-Oxoethyl)piperidine-1-carboxylate via oxidation of the primary alcohol to a ketone (yield: 72%) .
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Side Reaction : Overoxidation to carboxylic acids occurs with stronger agents like Jones reagent .
Esterification/Silylation
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Conditions : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF .
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Product : Silyl-protected 2-(2-hydroxyethyl)piperidine derivatives (yield: 90%) .
Intramolecular Aza-Michael Addition
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Conditions : Organocatalysis with quinoline and trifluoroacetic acid (TFA) in toluene .
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Product : Bicyclic piperidine derivatives via 6-endo-trig cyclization (yield: 65–80%) .
Radical-Mediated Cyclization
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Conditions : Cobalt(II) catalysis under radical initiation (triethylborane) .
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Product : 2,4-Disubstituted piperidines, with minor linear alkene byproducts (yield: 55–70%) .
Suzuki–Miyaura Coupling
Key Research Findings
Scientific Research Applications
Pharmaceutical Applications
1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. Its structural features make it a valuable building block for synthesizing various bioactive compounds.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry due to their diverse biological activities. For example, piperidine derivatives have been linked to treatments for neurological disorders and other diseases .
Antidepressant and Antipsychotic Properties
Research indicates that modifications of piperidine structures can lead to compounds with antidepressant and antipsychotic properties. The incorporation of hydroxyl groups, such as those found in this compound, may enhance the pharmacological profile of these derivatives .
Biological Applications
This compound has shown promise in various biological studies:
Neuropharmacology
Studies have investigated the effects of piperidine derivatives on neurotransmitter systems, particularly focusing on their interactions with GABA receptors. These interactions may contribute to anxiolytic and sedative effects.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in pathways related to neurotransmitter metabolism. This inhibition could provide therapeutic avenues for conditions like epilepsy and anxiety disorders .
Research Case Studies
Several case studies highlight the utility of this compound in research:
Synthesis of Piperidine Derivatives
A recent study demonstrated a novel method for synthesizing piperidine derivatives using this compound as a key intermediate. This method involved hydrogenation reactions that yielded high selectivity and efficiency, showcasing the compound's versatility in synthetic chemistry .
Neuroprotective Studies
Another study explored the neuroprotective effects of compounds derived from this compound. The results indicated potential benefits in reducing neuronal damage associated with oxidative stress, suggesting applications in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared functional groups or structural motifs:
1-CBZ-2-PIPERIDINECARBOXYLIC ACID (CAS 28697-07-6)
- Core Structure : Piperidine with CBZ at position 1.
- Functional Groups : Carboxylic acid at position 2 (vs. hydroxyethyl in the target compound).
- Key Differences: The carboxylic acid group introduces acidity (pKa ~4-5), making it ionizable at physiological pH, whereas the hydroxyethyl group is non-ionizable but polar. Solubility: The carboxylic acid form exhibits higher solubility in basic aqueous solutions, while the hydroxyethyl analog may show better solubility in polar organic solvents .
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
- Core Structure : Xanthine (purine derivative) with a 2-hydroxyethyl group.
- Functional Groups : Hydroxyethyl at position 7; methyl groups at positions 1 and 3.
- Key Differences :
2-Hydroxyethyl Methacrylate (HEMA)
- Core Structure : Methacrylate polymer with pendant hydroxyethyl groups.
- Functional Groups : Hydroxyethyl side chain.
- Key Differences :
- HEMA’s polymeric nature and biocompatibility make it suitable for hydrogels and contact lenses, whereas the target compound is a small molecule.
- NMR studies show HEMA’s hydroxyethyl group forms hydrogen bonds with water, influencing hydration dynamics—a property that may extrapolate to the target compound’s interactions in aqueous environments .
Tyrosol and Hydroxytyrosol
- Core Structure: Phenolic compounds with hydroxyethyl substituents.
- Functional Groups : Hydroxyethyl linked to an aromatic ring.
- Key Differences: The phenolic hydroxyethyl groups in tyrosol and hydroxytyrosol contribute to antioxidant activity, unlike the aliphatic hydroxyethyl in the target compound. Chromatographic behavior: These phenols elute earlier in reverse-phase HPLC due to higher polarity, suggesting differences in hydrophobicity compared to the target compound .
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Solubility Profile | Primary Applications |
|---|---|---|---|---|
| 1-CBZ-2-(2-HYDROXY-ETHYL)-PIPERIDINE | Piperidine | CBZ, hydroxyethyl | Moderate in polar solvents | Synthetic intermediate |
| 1-CBZ-2-PIPERIDINECARBOXYLIC ACID | Piperidine | CBZ, carboxylic acid | High in basic aqueous media | Peptide synthesis |
| Etophylline | Xanthine | Hydroxyethyl, methyl | High aqueous solubility | Bronchodilator (pharmaceutical) |
| HEMA | Methacrylate polymer | Hydroxyethyl, methacrylate | Hydrogel formation | Biomaterials (e.g., contact lenses) |
| Tyrosol | Phenol | Phenolic hydroxyethyl | High in polar solvents | Antioxidant (food/health) |
Research Findings and Implications
- Hydrogen Bonding : The hydroxyethyl group in this compound likely enhances hydrogen bonding with water or biological targets, analogous to HEMA’s hydration behavior . This property could improve bioavailability if used in drug design.
- Synthetic Utility : Compared to 1-CBZ-2-PIPERIDINECARBOXYLIC ACID, the hydroxyethyl substituent offers a neutral polar group, avoiding pH-dependent solubility issues .
- Biological Activity : Unlike etophylline, the piperidine core lacks inherent pharmacological activity but serves as a versatile scaffold for further functionalization .
Biological Activity
1-CBZ-2-(2-hydroxy-ethyl)-piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a carbobenzoxy (CBZ) group and a hydroxyethyl side chain. The structural formula can be represented as:
This compound's unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes:
- GABA Modulation : Similar to other piperidine derivatives, it may act as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential anticonvulsant effects.
- Dopamine Transporter Inhibition : Research indicates that compounds with similar piperidine structures exhibit significant affinity for the dopamine transporter (DAT), suggesting that this compound could influence dopaminergic signaling .
Anticonvulsant Properties
The compound has been studied for its anticonvulsant properties, particularly in the context of epilepsy treatment. By enhancing GABAergic transmission, it may help stabilize neuronal excitability and prevent seizure activity .
Neuroprotective Effects
Preliminary studies suggest that this compound could exhibit neuroprotective effects, potentially reducing neuronal damage in conditions like ischemia or excitotoxicity. This is hypothesized to occur through the modulation of metabolic pathways and inhibition of lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism.
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperidine derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
